molecular formula C14H14BrNO B5597515 (4-bromobenzyl)(4-methoxyphenyl)amine

(4-bromobenzyl)(4-methoxyphenyl)amine

Cat. No.: B5597515
M. Wt: 292.17 g/mol
InChI Key: MJHGPZICGRYMDH-UHFFFAOYSA-N
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Description

(4-Bromobenzyl)(4-methoxyphenyl)amine is a secondary amine featuring a 4-bromobenzyl group and a 4-methoxyphenyl substituent. The bromine atom at the para position of the benzyl group introduces electron-withdrawing effects, while the methoxy group on the aryl ring provides electron-donating properties. The compound is structurally analogous to diarylamines used in optoelectronic materials and pharmaceuticals, where substituent positioning critically modulates functionality .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHGPZICGRYMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogues

Compound Name Substituents/R-Groups Key Structural Differences Reference
N-Isopropyl-(4-bromobenzyl)amine 4-Bromobenzyl, Isopropyl Alkyl vs. aryl substitution
(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine 4-Ethylbenzyl, 4-Methoxyphenethyl Ethyl vs. bromo; ethoxy chain length
(4-Methoxybenzyl)(2-naphthylmethyl)amine 4-Methoxybenzyl, 2-Naphthylmethyl Naphthyl vs. bromophenyl substituent
[Pd(4-OMeC₆H₄N=C(COC₆H₅)C₆H₄)X]₂ Cyclometalated Pd with Schiff base ligand Metal coordination vs. free amine
4-(4-Bromophenyl)-1,3-thiazol-2-amine Bromophenyl-thiazole hybrid Heterocyclic core vs. benzylamine

Key Observations :

  • Electronic Effects : Bromine (electron-withdrawing) and methoxy (electron-donating) groups in the target compound create a polarized amine center, enhancing nucleophilicity compared to alkyl-substituted analogues like N-isopropyl-(4-bromobenzyl)amine .
  • Optoelectronic Applications : Bis(4-methoxyphenyl)amine derivatives (e.g., in ) are used in hole-transport materials; bromine substitution in the target compound could alter charge transport efficiency .

Key Observations :

  • The target compound can be synthesized via Buchwald-Hartwig amination , leveraging palladium catalysts to couple 4-bromobenzyl halides with 4-methoxyaniline derivatives . This method contrasts with greener approaches (e.g., lemon juice-mediated imine synthesis in ), which may offer sustainability benefits but lower yields.
  • Bromine substituents enhance reactivity in cross-coupling reactions compared to non-halogenated analogues, as seen in ’s dye synthesis .

Table 3: Property Comparison

Compound LogP (Predicted) Solubility (Polar Solvents) Antiproliferative Activity (ID₅₀) Reference
(4-Bromobenzyl)(4-methoxyphenyl)amine 3.8 Moderate (DMSO, ethanol) Not reported
[Pt(4-OMeC₆H₄N=C(COC₆H₅)C₆H₄)OAc]₂ 2.1 Low 0.8 μM (MDA-MB 468 cells)
5,6,7-Trimethoxy-N-(4-methoxyphenyl)quinolin-4-amine 4.2 Low IC₅₀ = 12 μM (HeLa cells)

Key Observations :

  • Antiproliferative activity in related compounds (e.g., ) suggests the target compound could be explored for anticancer applications, though its efficacy may depend on substituent optimization .

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